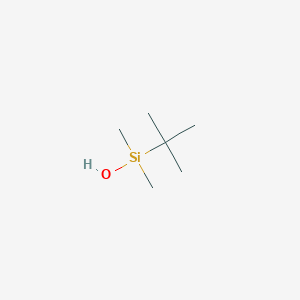

tert-Butyldimethylsilanol

描述

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyldimethylsilanol can be synthesized through several methods. One common method involves the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base, followed by hydrolysis . Another method involves the reaction of tert-butylmagnesium chloride with dimethyldichlorosilane, followed by hydrolysis .

Industrial Production Methods

In industrial settings, this compound is typically produced through the reaction of tert-butyl chloride with dimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through distillation .

化学反应分析

Types of Reactions

tert-Butyldimethylsilanol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form tert-butyl dimethylsilyl ether.

Reduction: It can be reduced to form tert-butyl dimethylsilane.

Substitution: It can undergo substitution reactions to form various silyl ethers

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alcohols and phenols in the presence of a base

Major Products Formed

Oxidation: tert-Butyl dimethylsilyl ether.

Reduction: tert-Butyl dimethylsilane.

Substitution: Various silyl ethers

科学研究应用

Organic Synthesis

Silylation Reactions

TBDMS is primarily employed for the protection of hydroxyl groups via silylation. This process is crucial in organic synthesis, where selective transformations are necessary. It allows for the conversion of alcohols into silyl ethers, which are more stable and less reactive under various reaction conditions.

- Applications :

Polymerization Initiator

TBDMS serves as an initiator for the polymerization of compounds such as 1,2-benzenedicarboxaldehyde, contributing to the development of new polymeric materials with tailored properties .

Material Science

Modification of Polymers

In material science, TBDMS has been used to modify chitosan, creating a new class of soluble chitosan derivatives. For instance, research has demonstrated that TBDMS-chitosan can be synthesized to enhance solubility in organic solvents like ethyl acetate and toluene, which is beneficial for applications in conservation treatments for archaeological wood .

| Property | TBDMS-Chitosan |

|---|---|

| Solubility | Soluble in ethyl acetate/toluene |

| Degree of Substitution (DS) | ~2.3 |

| Application | Wood conservation |

Biomedical Applications

Drug Delivery Systems

TBDMS has potential applications in drug delivery systems due to its ability to form silanol derivatives that can cross biological barriers. Research indicates that organosilicon compounds can be designed to transport therapeutic agents across the blood-brain barrier, enhancing drug efficacy against neurological diseases .

- Case Study : A study reported the use of TBDMS-containing compounds that sequester metal ions (e.g., aluminum) potentially linked to neurodegenerative diseases. These compounds were shown to effectively bind metal ions, suggesting a dual role as therapeutic agents and detoxifying agents .

Environmental Chemistry

Sustainable Chemistry Approaches

Recent advancements have highlighted TBDMS's role in sustainable chemistry, particularly in reactions that minimize waste and utilize eco-friendly catalysts. For example, TBDMS was involved in reactions with alkynylgermanes using potassium bis(trimethylsilyl)amide as a catalyst, showcasing its versatility in generating valuable organogermanium compounds under benign conditions .

作用机制

The mechanism of action of tert-Butyldimethylsilanol involves its ability to form stable silyl ethers with hydroxyl groups. This reaction occurs through the nucleophilic attack of the hydroxyl group on the silicon atom, resulting in the formation of a silyl ether and the release of a leaving group . The molecular targets and pathways involved in this reaction include the hydroxyl groups of alcohols and phenols .

相似化合物的比较

Similar Compounds

- Trimethylsilanol

- Triethylsilanol

- Hexamethyldisiloxane

- Tris(trimethylsilyl)silanol

- Triisopropylsilanol

Uniqueness

tert-Butyldimethylsilanol is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the silyl ethers formed. This makes it particularly useful in protecting hydroxyl groups in complex organic molecules, where steric hindrance can prevent unwanted side reactions .

生物活性

tert-Butyldimethylsilanol (TBDMS) is a silanol compound with the chemical formula CHOSi and a molecular weight of 132.28 g/mol. This compound has garnered attention in various fields, particularly in organic chemistry and materials science, due to its unique properties and applications as a silylating agent. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant research findings.

This compound is primarily used as a silylating agent for the protection of hydroxyl groups through silylation. It plays a crucial role in:

- Synthesis of α-chiral ether derivatives via catalytic asymmetric allylic substitution.

- Initiation of polymerization processes for compounds such as 1,2-benzenedicarboxaldehyde.

- Preparation of enol silyl ethers , which are important intermediates in organic synthesis .

The biological activity of this compound can be attributed to its ability to form stable silyl ethers, which can protect sensitive functional groups during chemical reactions. This property is particularly useful in the synthesis of biologically active compounds.

- Stability in Biological Systems : The TBDMS group provides stability against hydrolysis under physiological conditions, allowing for controlled release of active pharmaceutical ingredients.

- Selective Reactivity : The steric hindrance provided by the tert-butyl group enhances selectivity in reactions involving TBDMS, making it suitable for synthesizing complex organic molecules that may have biological significance.

Case Studies

- Synthesis of Biomimetic Ligands : Research has demonstrated that this compound can be used in the synthesis of ligands for iron-mediated hydrocarbon oxidation. The hemihydrate form of TBDMS was isolated during this process, indicating its potential utility in biomimetic chemistry .

- Gas-Phase Electron Diffraction Studies : A study utilizing gas-phase electron diffraction revealed insights into the molecular structure of this compound and its hemihydrate, contributing to the understanding of its reactivity and stability .

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies:

- Skin Permeation : Data indicates that TBDMS has a low skin permeation rate (Log Kp = -5.46 cm/s), suggesting limited absorption through dermal routes .

- CYP Enzyme Interaction : It is noted that TBDMS does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is advantageous for minimizing drug-drug interactions when used in pharmaceutical formulations .

Research Findings Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHOSi |

| Molecular Weight | 132.28 g/mol |

| Boiling Point | 139 °C |

| Density | 0.84 g/mL at 25 °C |

| Toxicity (Log Kp) | -5.46 cm/s |

| CYP Inhibition | None |

属性

IUPAC Name |

tert-butyl-hydroxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-6(2,3)8(4,5)7/h7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWRMMTYIZKYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339207 | |

| Record name | tert-Butyldimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18173-64-3 | |

| Record name | tert-Butyldimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldimethylsilanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyldimethylsilanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEW8F2A2ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of tert-butyldimethylsilanol hemihydrate?

A1: this compound hemihydrate crystallizes with two molecules of the silanol and a single water molecule in the asymmetric unit []. Hydrogen bonding is observed between these three molecules. Both the silanol OH group protons and the water protons are disordered equally over two positions [].

Q2: Can this compound be used to prepare surface-modified silica gel?

A2: Yes, the hydroxyl groups on the surface of silica gel can react with this compound under mild heating in an inert solvent like hexane or toluene []. This reaction forms surface-bonded silyl esters and is analogous to the reaction between this compound and various phosphorus acids [].

Q3: What are some common applications of this compound in organic synthesis?

A3: tert-Butyldimethylchlorosilane, a common reagent in organic synthesis, can be prepared from this compound using several methods, including chlorination []. This highlights the role of this compound as a valuable precursor for important synthetic intermediates.

Q4: Has the structure of this compound and its hemihydrate been investigated using gas-phase electron diffraction?

A4: Yes, gas-phase electron diffraction studies have been conducted on both this compound and its hemihydrate []. This technique allows for the determination of molecular structures in the gas phase, providing valuable insights into their inherent geometries.

Q5: What germanium (II) coordination compounds can be synthesized using this compound as a ligand?

A5: this compound (H-DMBS) can react with [Ge(OBut)2]2 to yield the germanium (II) compound [Ge(μ-OBut)(DMBS)]2 []. Additionally, a homoleptic complex, [Ge(μ-DMBS)(DMBS)]2, can be synthesized through the same reaction using different stoichiometric ratios []. These compounds were then used as precursors for the synthesis of germanium nanomaterials [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。